3,4-Dimethyl-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide
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Overview
Description
3,4-Dimethyl-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide typically involves the reaction of 3,4-dimethylbenzoic acid with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzamide ring, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
3,4-Dimethyl-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzamide core may also play a role in binding to proteins or nucleic acids, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as thiamine (Vitamin B1) and ritonavir share the thiazole ring structure.
Benzamide Derivatives: Compounds like sulpiride and tiapride are benzamide derivatives with different substituents.
Uniqueness
3,4-Dimethyl-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide is unique due to the specific combination of the thiazole ring and the benzamide core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
476296-89-6 |
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Molecular Formula |
C12H12N2O2S |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
3,4-dimethyl-N-(4-oxo-1,3-thiazolidin-2-ylidene)benzamide |
InChI |
InChI=1S/C12H12N2O2S/c1-7-3-4-9(5-8(7)2)11(16)14-12-13-10(15)6-17-12/h3-5H,6H2,1-2H3,(H,13,14,15,16) |
InChI Key |
UZMGLIHOVMILOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N=C2NC(=O)CS2)C |
Origin of Product |
United States |
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